molecular formula C16H25N3O B6743414 N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]pyrrolidine-3-carboxamide

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B6743414
M. Wt: 275.39 g/mol
InChI Key: MQISTURNOQKZSR-UHFFFAOYSA-N
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Description

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and a carboxamide group

Properties

IUPAC Name

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-11(2)12-3-5-13(6-4-12)15(17)10-19-16(20)14-7-8-18-9-14/h3-6,11,14-15,18H,7-10,17H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQISTURNOQKZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2CCNC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the Carboxamide Group: This step involves the reaction of the amino group with a carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-2-(4-methylphenyl)ethyl]pyrrolidine-3-carboxamide
  • N-[2-amino-2-(4-ethylphenyl)ethyl]pyrrolidine-3-carboxamide
  • N-[2-amino-2-(4-isopropylphenyl)ethyl]pyrrolidine-3-carboxamide

Uniqueness

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]pyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, an amino group, and a carboxamide group makes it a versatile compound with diverse applications in various fields of research.

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